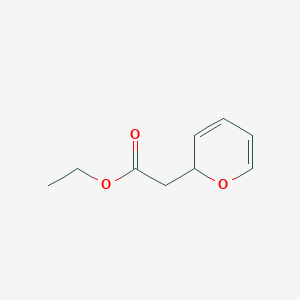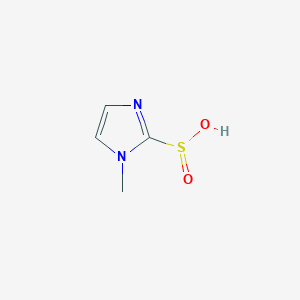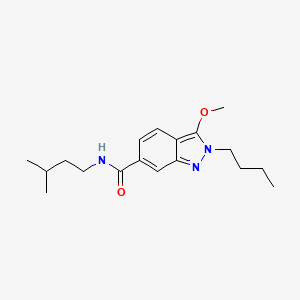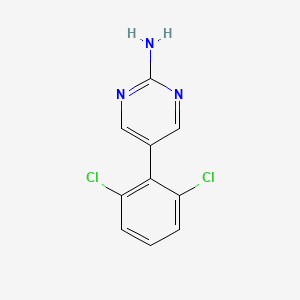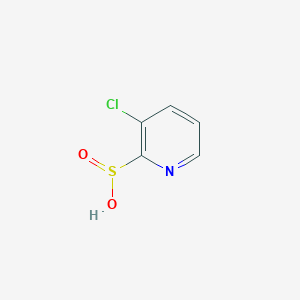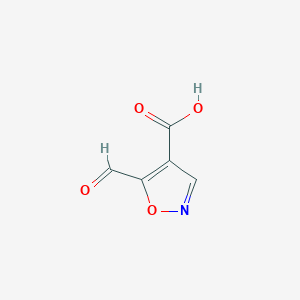
5-Formylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formylisoxazole-4-carboxylic acid: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formylisoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the [2+3] cycloaddition reaction, where nitrile oxides react with olefins to form isoxazole derivatives . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions. due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions: 5-Formylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: 5-Carboxyisoxazole-4-carboxylic acid.
Reduction: 5-Hydroxymethylisoxazole-4-carboxylic acid.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Formylisoxazole-4-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Isoxazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antiviral, and anticancer properties. These compounds are being researched for their potential use in developing new therapeutic agents .
Industry: In the agrochemical industry, isoxazole derivatives are used in the synthesis of herbicides and pesticides. The compound’s ability to undergo various chemical transformations makes it a versatile building block in industrial applications .
Mechanism of Action
The mechanism of action of 5-Formylisoxazole-4-carboxylic acid is primarily related to its ability to interact with biological targets through its functional groups. The formyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function .
Comparison with Similar Compounds
- 5-Methylisoxazole-4-carboxylic acid
- 4-Trifluoromethylisoxazole
- Isoxazole-4-carboxylic acid
Comparison: 5-Formylisoxazole-4-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide distinct reactivity and biological activity. Compared to 5-Methylisoxazole-4-carboxylic acid, the formyl group in this compound allows for additional chemical transformations, making it more versatile in synthetic applications .
Properties
Molecular Formula |
C5H3NO4 |
|---|---|
Molecular Weight |
141.08 g/mol |
IUPAC Name |
5-formyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3NO4/c7-2-4-3(5(8)9)1-6-10-4/h1-2H,(H,8,9) |
InChI Key |
JIQFFIOPGDVJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC(=C1C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


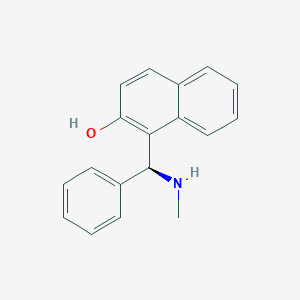
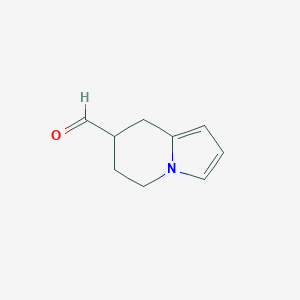
![2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B13110401.png)
![2-Boc-6,7-dichloro-9-hydroxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13110405.png)
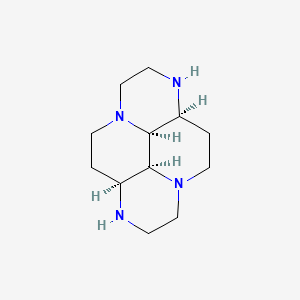
![5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13110409.png)
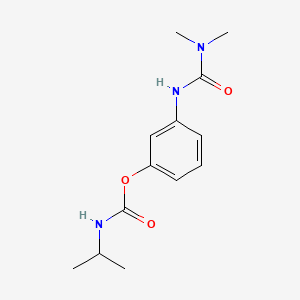

![7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110417.png)
